1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide
CAS No.: 1396794-45-8
VCID: VC5070948
Molecular Formula: C15H23N3O3
Molecular Weight: 293.367
* For research use only. Not for human or veterinary use.

Description |
1-Acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide is a complex organic compound belonging to the class of bicyclic compounds, characterized by two interconnected rings. This compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent. The structural complexity of this compound suggests a rich pharmacological profile, making it a subject of interest in drug discovery and development. Key Characteristics:
Synthesis of 1-Acetyl-N-(1-Cyclopropyl-5-Oxopyrrolidin-3-Yl)Piperidine-4-CarboxamideThe synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include reactions that require precise control over temperature, solvents, and catalysts to optimize yields. These details are often proprietary or detailed in specific patent applications. Synthesis Steps:
Potential Applications:
Chemical Reactions and ModificationsThis compound can undergo various chemical reactions to modify its structure and enhance its pharmacological properties. These reactions include but are not limited to:
Reaction Conditions:
Spectroscopic AnalysisSpectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the compound's structural integrity. These analyses are crucial for confirming the synthesis and identifying any impurities. Spectroscopic Data:
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CAS No. | 1396794-45-8 | |||||||||
Product Name | 1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide | |||||||||
Molecular Formula | C15H23N3O3 | |||||||||
Molecular Weight | 293.367 | |||||||||
IUPAC Name | 1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide | |||||||||
Standard InChI | InChI=1S/C15H23N3O3/c1-10(19)17-6-4-11(5-7-17)15(21)16-12-8-14(20)18(9-12)13-2-3-13/h11-13H,2-9H2,1H3,(H,16,21) | |||||||||
Standard InChIKey | DCYPSZHJMIMAMY-UHFFFAOYSA-N | |||||||||
SMILES | CC(=O)N1CCC(CC1)C(=O)NC2CC(=O)N(C2)C3CC3 | |||||||||
Solubility | not available | |||||||||
PubChem Compound | 71789183 | |||||||||
Last Modified | Aug 17 2023 |
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